molecular formula C22H19BrFN3O2 B2509383 N-(4-bromo-2-fluorophenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide CAS No. 866346-60-3

N-(4-bromo-2-fluorophenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide

Cat. No.: B2509383
CAS No.: 866346-60-3
M. Wt: 456.315
InChI Key: IUNZGOJAEFGMAA-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide is a useful research compound. Its molecular formula is C22H19BrFN3O2 and its molecular weight is 456.315. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The research on quinolone derivatives and their synthetic pathways offers insights into the chemical properties and potential applications of related compounds. For example, studies on 2(1H)-Quinolone derivatives have explored synthetic access to Pyrano[3,2-c] Quinoline and 3-Substituted Quinoline derivatives, showcasing methods for preparing a range of quinolone-based compounds with potential biological activities (Elagamey et al., 2012). Such methodologies could be applied or adapted for the synthesis of N-(4-bromo-2-fluorophenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide, providing a foundation for further exploration of its properties and applications.

Biological Applications

Research on similar compounds has identified a range of biological activities, including antimicrobial properties. For instance, the synthesis and antimicrobial activity of 5-hydroxymethyl-8-methyl-2-(N-arylimino)-pyrano[2,3-c]pyridine-3-(N-aryl)-carboxamides have been investigated, demonstrating significant activity against bacterial or fungal strains, which suggests potential applications in developing new antimicrobial agents (Zhuravel et al., 2005).

Pharmacological Potential

Further, compounds within this chemical family have shown promise in pharmacological research. For example, dihydropyridine-quinolone carboxamides have been identified as Toll-like receptor 2 (TLR2) agonists, indicating potential utility in vaccine adjuvant development (Hu et al., 2018). This highlights the broader applicability of quinolone derivatives in modulating immune responses, suggesting possible research avenues for this compound in similar contexts.

Mechanism of Action

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrFN3O2/c23-14-5-6-18(17(24)11-14)26-22(28)16-10-13-9-12-3-1-7-27-8-2-4-15(19(12)27)20(13)29-21(16)25/h5-6,9-11,25H,1-4,7-8H2,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNZGOJAEFGMAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=C4C(=C2)C=C(C(=N)O4)C(=O)NC5=C(C=C(C=C5)Br)F)CCCN3C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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